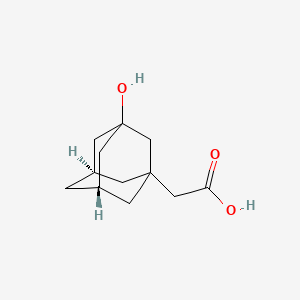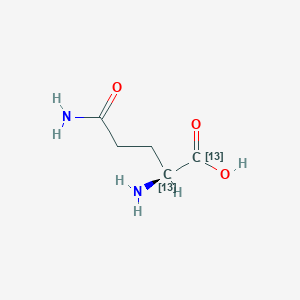
L-Glutamine-1,2-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutamine-1,2-13C2, also known as L-Glutamic acid 5-amide-1,2-13C2, is a stable isotope-labeled compound. It is a non-essential amino acid that is abundantly present in the human body and plays a crucial role in various metabolic processes. The compound is labeled with carbon-13 isotopes at the first and second carbon positions, making it useful for tracing metabolic pathways and studying biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Glutamine-1,2-13C2 is synthesized by incorporating carbon-13 isotopes into the L-Glutamine molecule. The synthesis involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions. The process typically includes:
Starting Materials: Labeled carbon sources such as 13C-labeled glucose or other carbon-13 enriched compounds.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving enzymatic or chemical catalysis to facilitate the incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar principles as laboratory synthesis but optimized for higher yields and purity. The process includes:
Fermentation: Using microorganisms that can incorporate carbon-13 into their metabolic pathways.
Purification: Multiple steps of purification to isolate the labeled L-Glutamine from other by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutamine-1,2-13C2 undergoes various chemical reactions, including:
Oxidation: Conversion to L-Glutamic acid.
Reduction: Formation of L-Glutamine derivatives.
Substitution: Replacement of functional groups to form different compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Enzymes such as glutaminase for specific biochemical reactions.
Major Products
L-Glutamic Acid: Formed through oxidation.
L-Glutamine Derivatives: Formed through reduction and substitution reactions.
Wissenschaftliche Forschungsanwendungen
L-Glutamine-1,2-13C2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Helps in studying cellular metabolism, protein synthesis, and gene expression.
Medicine: Used in clinical research to study metabolic disorders, cancer metabolism, and the effects of nutritional supplements.
Industry: Employed in the production of labeled compounds for pharmaceuticals and diagnostic tools
Wirkmechanismus
L-Glutamine-1,2-13C2 exerts its effects by participating in various metabolic pathways. The labeled carbon atoms allow researchers to trace the compound’s journey through these pathways. Key mechanisms include:
Oxidation: L-Glutamine is converted to L-Glutamic acid, providing a source of carbon for the tricarboxylic acid (TCA) cycle.
Protein Synthesis: Acts as a precursor for the synthesis of proteins and other biomolecules.
Gene Expression: Influences the expression of genes involved in metabolism and cell signaling
Vergleich Mit ähnlichen Verbindungen
L-Glutamine-1,2-13C2 is unique due to its specific labeling with carbon-13 isotopes. Similar compounds include:
L-Glutamine-1-13C: Labeled only at the first carbon position.
L-Glutamine-2-13C: Labeled only at the second carbon position.
L-Glutamine-13C5,15N2: Labeled with both carbon-13 and nitrogen-15 isotopes
These compounds are used for similar purposes but differ in their labeling patterns, which can provide different insights into metabolic processes.
Eigenschaften
Molekularformel |
C5H10N2O3 |
|---|---|
Molekulargewicht |
148.13 g/mol |
IUPAC-Name |
(2S)-2,5-diamino-5-oxo(1,2-13C2)pentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i3+1,5+1 |
InChI-Schlüssel |
ZDXPYRJPNDTMRX-JAWTVSONSA-N |
Isomerische SMILES |
C(CC(=O)N)[13C@@H]([13C](=O)O)N |
Kanonische SMILES |
C(CC(=O)N)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12058819.png)



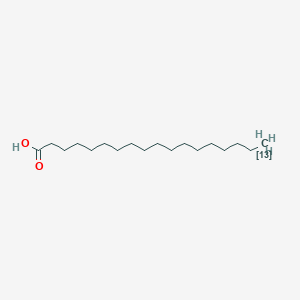

![5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12058880.png)
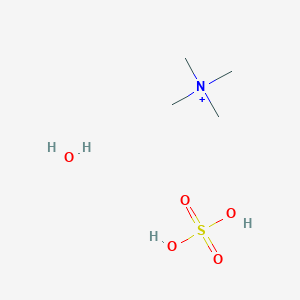

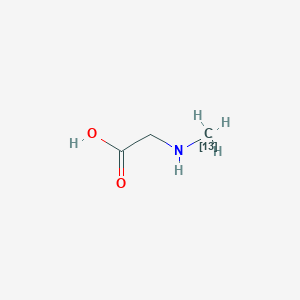

![[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12058915.png)
